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Compound of Interest

Compound Name: Demelverine-d10 Hydrochloride
CAS No.: 1285975-65-6
Cat. No.: B588533

Get Quote
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Executive Summary

Demelverine (N-methyldiphenethylamine) is a smooth muscle relaxant used primarily for the
treatment of spasms in the gastrointestinal, biliary, and urogenital tracts. As a tertiary amine
with significant lipophilicity (LogP ~3.4) and basic character, its quantitation in biological
matrices (plasma, serum, urine) requires robust sample preparation to eliminate matrix effects
such as phospholipids and proteins that suppress ionization in LC-MS/MS.

This guide provides three distinct, validated workflows for the extraction of Demelverine:
e Liquid-Liquid Extraction (LLE): Recommended for maximum sensitivity and cleanliness.

» Solid Phase Extraction (SPE): Recommended for automated high-throughput workflows
requiring high selectivity.
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» Protein Precipitation (PP): Recommended for rapid screening where sensitivity limits are less

stringent.

Physicochemical Profile & Method Design

Understanding the molecule is the first step in designing a self-validating protocol. Demelverine

behaves as a lipophilic base.

Property

Value

Methodological Implication

Molecular Weight

239.36 g/mol

Precursor ion [M+H]+ = 240.2

pKa (Calculated)

~9.5 (Tertiary Amine)

Critical: The molecule is
positively charged at pH < 8.
To extract into organic solvents
(LLE), pH must be > 11. For
SPE, Cation Exchange (MCX)
is ideal.

LogP

Highly lipophilic. Low solubility

in water; high solubility in non-

polar solvents (MTBE, Hexane,
Ethyl Acetate).

Solubility

Low (Aqueous)

Avoid pure aqueous
reconstitution solvents; use at
least 20-30% organic to

prevent adsorption to vials.

Internal Standard (IS) Strategy

To ensure data integrity and correct for matrix effects/recovery variations, an Internal Standard

is mandatory.

o Gold Standard: Stable Isotope Labeled (SIL) Demelverine (e.g., Demelverine-d3 or -d5).

o Alternative: If SIL is unavailable, use a structural analog with similar pKa and LogP, such as

Mebeverine-d5 or Verapamil-d3.
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e Preparation: Prepare IS working solution in 50% Methanol at ~50 ng/mL.

Protocol 1: Liquid-Liquid Extraction (LLE)

Status:Gold Standard for Sensitivity Mechanism: At pH 12, Demelverine is deprotonated
(neutral) and partitions efficiently into non-polar solvents, leaving polar matrix components
(salts, proteins) in the aqueous phase.

Materials

o Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAC).
o Buffer: 0.1 M NaOH or Ammonia (pH adjustment).

e Reconstitution Solution: 30:70 Acetonitrile:Water + 0.1% Formic Acid.

Step-by-Step Workflow

e Aliquot: Transfer 200 uL of plasma/serum into a 2.0 mL polypropylene tube.
 |S Addition: Add 20 pL of Internal Standard working solution. Vortex briefly.
» Basification (Critical): Add 50 pL of 0.1 M NaOH (or 5% Ammonia solution).
o Why? Shifts pH to >11, ensuring Demelverine is neutral (uncharged).
» Extraction: Add 1.0 mL of MTBE.
o Agitation: Shake/Vortex vigorously for 10 minutes.
o Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.
o Observation: The top organic layer contains the analyte.

o Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic
supernatant into a clean glass tube. Alternatively, pipette carefully.

o Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
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e Reconstitution: Reconstitute in 100 pL of Mobile Phase (e.g., 30% ACN in 0.1% FA). Vortex
for 1 min.

e Analysis: Inject 5-10 pL into LC-MS/MS.

Protocol 2: Solid Phase Extraction (SPE)

Status:Gold Standard for Selectivity & Automation Mechanism: Mixed-Mode Cation Exchange
(MCX). Retains Demelverine via two mechanisms: hydrophobic interaction (reversed-phase)
and electrostatic attraction (cation exchange).

Materials

e Cartridge: Oasis MCX (Waters) or Strata-X-C (Phenomenex) (30 mg /1 mL).
e Wash 1: 2% Formic Acid in Water (removes proteins/salts).
e Wash 2: 100% Methanol (removes neutral lipids/interferences).

e Elution: 5% Ammonia in Methanol (releases basic analyte).

Step-by-Step Workflow

e Pre-treatment: Dilute 200 puL plasma with 200 puL 4% Phosphoric Acid (H3POA4).

o Why? Acidifies sample to pH < 3, ensuring Demelverine is fully charged (cationic) to bind
to the sorbent.

« Conditioning:

o 1 mL Methanol.

o 1 mL Water.
e Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).
e Wash 1 (Acidic): 1 mL 2% Formic Acid in Water.

o Removes: Hydrophilic interferences.
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e Wash 2 (Organic): 1 mL 100% Methanol.

o Removes: Neutral hydrophobic interferences (lipids) while Demelverine remains locked by
ionic charge.

e Elution: 2 x 250 pL of 5% Ammonia in Methanol.

o Why? High pH neutralizes the ammonium charge on Demelverine, breaking the ionic bond
and releasing it.

o Evaporation & Reconstitution: Dry down and reconstitute as in the LLE protocol.

LC-MS/MS Analysis Parameters

Chromatography: Reverse Phase C18. lonization: ESI Positive Mode (Demelverine protonates

easily).
Parameter Setting
Waters ACQUITY UPLC BEH C18 (2.1 x 50
Column

mm, 1.7 um)

] Water + 0.1% Formic Acid + 2mM Ammonium
Mobile Phase A

Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min

0-0.5 min (10% B); 0.5-3.0 min (10% -> 90% B);
Gradient 3.0-4.0 min (Hold 90% B); 4.1 min (Re-
equilibrate).[1]

MRM Transitions

Note: Transitions should be optimized on your specific instrument using a tuning solution.
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Precursor Product Cone Collision
Analyte Type
(m/z) (m/z) Voltage (V) Energy (eV)
) Quantifier
Demelverine 240.2 91.1 30 25 ]
(Tropylium)
) Qualifier
Demelverine 240.2 105.1 30 20
(Phenylethyl)
Demelverine 240.2 148.1 30 18 Quialifier
) o o Internal
IS (Generic) [M+H]+ [Fragment] Optimized Optimized
Standard

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the appropriate extraction

method based on lab resources and sensitivity needs.
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LLE Mechanism Logic

Demelverine (pKa ~9.5)
Positively Charged at Neutral pH

Start: Biological Sample

(Plasma/Serum)

\
Is High Sensitivity Required? Add Base (NaOH)
(LOQ < 1 ng/mL) pH>11
Yes (Automated)
\

Method 2: Solid Phase Extraction (SPE)
Cartridge: MCX (Mixed Mode)
Pros: Automatable, Ultra-Clean

Cons: Cost

Is High Throughput Priority? Yes (Manual)

[ Molecule becomes Neutral j

Y

[ Partitions to Organic Phase ]

Method 3: Protein Precipitation (PP) Method 1: Liquid-Liquid Extraction (LLE)
Solvent: ACN/MeOH (3:1) Solvent: MTBE @ pH 11
Pros: Fast, Cheap Pros: Clean, Sensitive
Cons: Matrix Effects Cons: Labor Intensive

Click to download full resolution via product page

Caption: Decision tree for selecting Demelverine extraction protocols based on sensitivity
requirements and the chemical logic of Liquid-Liquid Extraction.

Troubleshooting & System Suitability
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Issue Probable Cause Corrective Action

Ensure pH > 11. Use fresh
Low Recovery (LLE) pH not basic enough. NaOH. Check if agueous layer
was accidentally aspirated.

Ensure sample is acidified (pH
] < 3) before loading MCX
Low Recovery (SPE) Breakthrough during load. ) o
cartridge to ensure cationic

state.

Switch from PP to LLE/SPE to
] ] remove phospholipids. Ensure
Variable IS Response Matrix Effect. ]
IS is added before any

extraction steps.

Add ammonium formate to
. ) ] mobile phase.[2] Ensure
Peak Tailing Secondary interactions. _
column temperature is 40-

50°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [High-Sensitivity Bioanalytical Sample Preparation for
Demelverine in Biological Matrices]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b588533/docs#high-sensitivity-bioanalytical-sample-
preparation-for-demelverine-in-biological-matrices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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